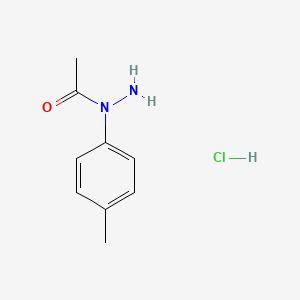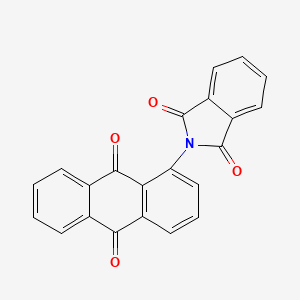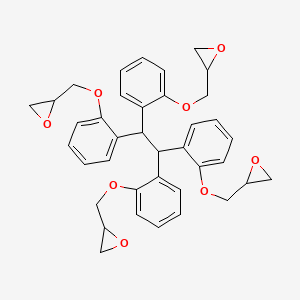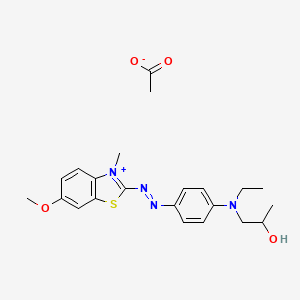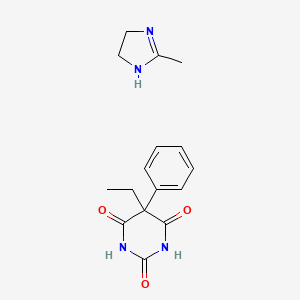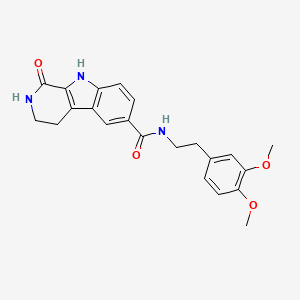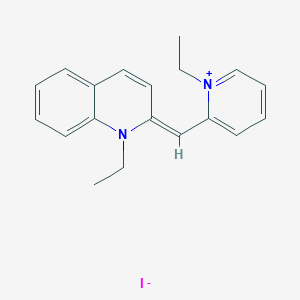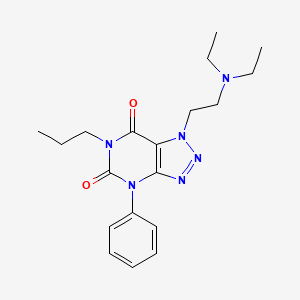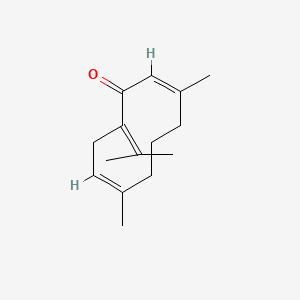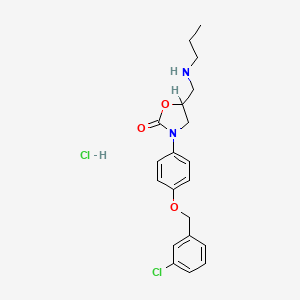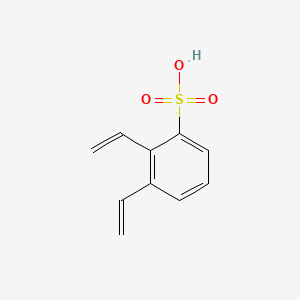
2,3-Bis(ethenyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(ethenyl)benzenesulfonic acid is an organic compound characterized by the presence of two ethenyl groups attached to a benzene ring, along with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(ethenyl)benzenesulfonic acid typically involves the sulfonation of 2,3-dimethylbenzene followed by dehydrogenation to introduce the ethenyl groups. The sulfonation can be achieved using concentrated sulfuric acid, while the dehydrogenation can be carried out using a suitable catalyst under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(ethenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 2,3-Bis(formyl)benzenesulfonic acid or 2,3-Bis(carboxyl)benzenesulfonic acid.
Reduction: 2,3-Bis(ethyl)benzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(ethenyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Bis(ethenyl)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Benzenesulfonic acid: Lacks the ethenyl groups, making it less reactive in certain chemical reactions.
2,4-Bis(ethenyl)benzenesulfonic acid: Similar structure but different positioning of the ethenyl groups, leading to different reactivity and applications.
Uniqueness: This compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
65405-46-1 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
2,3-bis(ethenyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h3-7H,1-2H2,(H,11,12,13) |
Clave InChI |
QWFMDSOYEQHWMF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC=C1)S(=O)(=O)O)C=C |
Números CAS relacionados |
65405-46-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


